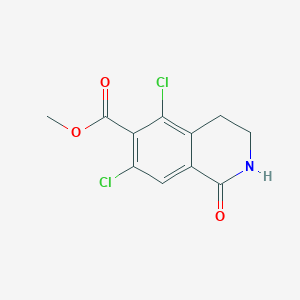![molecular formula C21H18O B13990184 Benz[a]anthracene-5-methanol, 7,12-dimethyl- CAS No. 34698-68-5](/img/structure/B13990184.png)
Benz[a]anthracene-5-methanol, 7,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon. It is a derivative of benz[a]anthracene, characterized by the presence of methanol and two methyl groups at the 7 and 12 positions. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and other biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-5-methanol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benz[a]anthracene-5-methanol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz[a]anthracene derivatives.
Substitution: Various alkylated and acylated products.
Wissenschaftliche Forschungsanwendungen
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound to study:
Cancer Mechanisms: Used to induce tumors in laboratory animals to study the initiation and progression of cancer.
Toxicology: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons.
Environmental Studies: Used to study the impact of pollutants on the environment and living organisms.
Wirkmechanismus
The carcinogenic effects of Benz[a]anthracene-5-methanol, 7,12-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The primary molecular targets include the cytochrome P450 enzymes, which facilitate its metabolic activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz[a]anthracene
- Benzo[a]pyrene
- Chrysene
Uniqueness
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is unique due to the presence of methanol and two methyl groups, which influence its chemical reactivity and biological activity. Compared to other polycyclic aromatic hydrocarbons, it has distinct metabolic pathways and forms specific DNA adducts that are crucial for studying carcinogenesis .
Eigenschaften
CAS-Nummer |
34698-68-5 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(7,12-dimethylbenzo[a]anthracen-5-yl)methanol |
InChI |
InChI=1S/C21H18O/c1-13-16-7-3-4-8-17(16)14(2)21-19-10-6-5-9-18(19)15(12-22)11-20(13)21/h3-11,22H,12H2,1-2H3 |
InChI-Schlüssel |
RRHBLJOZQYJMCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


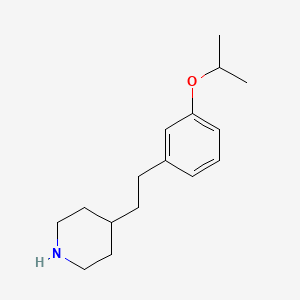
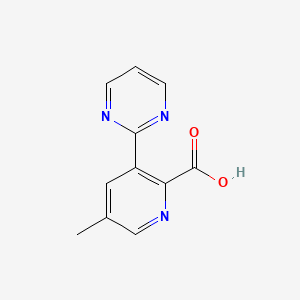
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
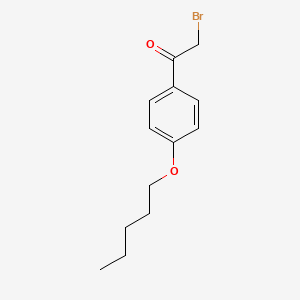
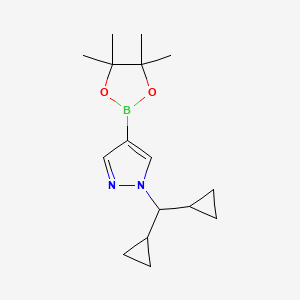
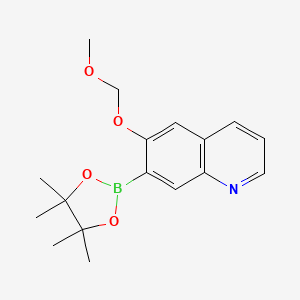
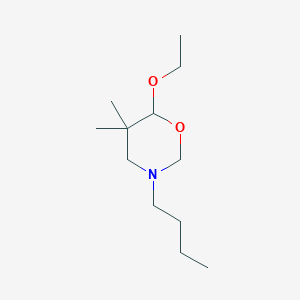
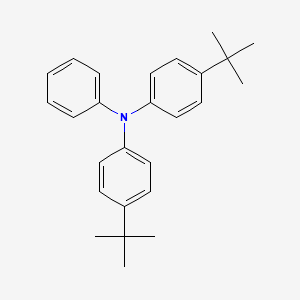
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
